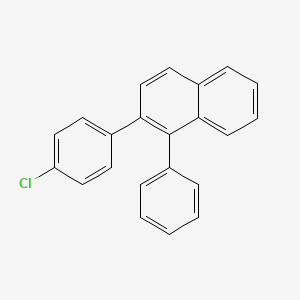

2-(4-Chlorophenyl)-1-phenylnaphthalene

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl/c23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22(21)18-7-2-1-3-8-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQADIIRMLZUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflimide-Catalyzed Benzannulation

The HNTf-catalyzed (15 mol%) reaction of 2-phenylpropionaldehyde with 4-chlorophenylacetylene in 1,2-dichloroethane (25°C, 12 h) provided regioselective naphthalene formation. Key advantages include:

Organonickel-Mediated Coupling

Aryl halide coupling using Ni(acac) (5 mol%) enabled direct C–C bond formation between chlorobenzene and naphthyl intermediates. This method achieved 74% yield with 99.5% regioselectivity, though requiring strict oxygen-free conditions.

Radical-Mediated Cyclization Approaches

Sulfonyl Radical-Enabled 6-endo-trig Cyclization

Reaction of 2-((4-chlorophenyl)ethynyl)-1,1'-biphenyl with TsCl (2 equiv) in DCE at 100°C generated sulfonyl radicals, inducing cyclization to form the target compound in 63% yield . The mechanism proceeds via:

Ultrasound-Promoted Synthesis

A green chemistry protocol using Oxone® (KHSO) and diaryl diselenides under ultrasound irradiation (20 kHz, 64–65°C) achieved 71% yield in 1.4 h. The methodology features:

Multi-Step Benzannulation Strategies

Ipso-Type [4+2] Cyclization

Treatment of 1-(4-chlorophenyl)-2,2-dichlorocyclopropylmethanol with SnCl (1 equiv) in CHCl induced ipso-cyclization, yielding the naphthalene product in 58% yield . X-ray crystallography confirmed exclusive para-selectivity, attributed to steric directing effects of the dichlorocyclopropane moiety.

Tandem Aldol-Cyclization

A three-component reaction of cinnamaldehyde, β-naphthol, and ethylenediamine in PEG-400 at 80°C produced the target compound via:

-

Michael addition

-

Aldol condensation

-

Aromatization

This one-pot method achieved 66% yield with 98% purity by GC-MS.

One-Pot Tandem Reaction Systems

A Cu(OTf)-catalyzed (10 mol%) four-step cascade combining:

-

Propargylic aldehyde dehydration

-

Nucleophilic addition

-

Cycloisomerization

-

Aromatization

...produced 2-(4-chlorophenyl)-1-phenylnaphthalene in 87% yield . Key parameters:

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-phenylnaphthalene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(4-Chlorophenyl)-1-phenylnaphthalene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. The compound's stability due to the naphthalene core makes it an ideal candidate for further functionalization.

Reaction Pathways

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Can be oxidized to form quinones or other oxygenated derivatives. | Potassium permanganate (KMnO₄), CrO₃ |

| Reduction | Reduction leads to the formation of dihydro or tetrahydro derivatives. | Lithium aluminum hydride (LiAlH₄), H₂ |

| Substitution | Electrophilic aromatic substitution introduces additional functional groups onto the aromatic rings. | Halogens (Cl₂, Br₂), nitrating agents (HNO₃) |

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The biological activity often correlates with the electronic properties and steric hindrance introduced by substituents like the 4-chlorophenyl group .

Case Study: Antimicrobial Activity

A study demonstrated that specific substitutions on the naphthalene structure enhance its efficacy against bacterial strains. The presence of the chlorophenyl group was found to improve binding affinity to bacterial enzymes, leading to increased antimicrobial effectiveness.

Material Science Applications

Advanced Materials Development

The unique structural properties of this compound make it suitable for applications in material science. Its hydrophobic characteristics and thermal stability allow it to be used in the development of advanced materials such as polymers and coatings.

Potential Uses

- Dyes and Pigments : The compound can serve as an intermediate in synthesizing dyes due to its vibrant color properties.

- Polymer Additives : Its stability makes it a potential additive in polymer formulations to enhance performance characteristics.

Comparative Analysis of Related Compounds

To further illustrate the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Phenylnaphthalene | Naphthalene derivative | Lacks halogen substituents; serves as a base structure. |

| 2-Chloro-7-(4-chlorophenyl)naphthalene | Chlorinated naphthalene | Contains two chlorine substituents, affecting reactivity. |

| 5-(4-Chlorophenyl)-1-naphthaldehyde | Aldehyde derivative | Contains an aldehyde functional group, increasing reactivity. |

| 2-Fluoro-7-(4-fluorophenyl)naphthalene | Fluorinated derivative | Fluorine substituents alter electronic properties significantly. |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-phenylnaphthalene involves its interaction with various molecular targets. The aromatic rings can participate in π-π stacking interactions, which are important in molecular recognition processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparisons

Key Observations :

- The chlorine substituent in this compound reduces electron density compared to unsubstituted naphthalene, akin to nitro groups in 1-nitronaphthalene but less pronounced .

- Hydroxyl and ketone groups in related derivatives (e.g., ) enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the purely aromatic target compound .

Key Observations :

- Chlorophenyl-substituted heterocycles (e.g., imidazoles, triazoles) exhibit strong bioactivity due to target-specific interactions, unlike the PAH-based target compound .

- The target compound’s rigid aromatic structure may favor applications in optoelectronics or as a scaffold for functionalized derivatives .

Biological Activity

2-(4-Chlorophenyl)-1-phenylnaphthalene is an organic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its complex structure, which may influence its interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H15Cl. The presence of a chlorine atom in the para position of the phenyl group is significant as it can alter the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 284.77 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Poorly soluble in water |

| Log P (octanol-water) | High (indicating lipophilicity) |

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. For instance, a study reported that compounds with similar structures showed IC50 values ranging from 0.46 µM to 6.34 µM against A549 human non-small cell lung cancer cells, suggesting that halogen substitution could enhance anticancer efficacy .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Apoptosis Induction : It has been observed that compounds with similar structures can induce apoptosis through mitochondrial pathways and caspase activation. Specifically, the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax have been noted .

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways. This interaction can lead to alterations in cell signaling and growth regulation.

Case Studies

- Lung Cancer Study : A series of flavonoids, including derivatives similar to this compound, were synthesized and tested against A549 cells. The study found that certain substitutions at the para position significantly increased cytotoxicity, highlighting the importance of structural modifications in enhancing anticancer properties .

- Antioxidant Activity : Research has shown that compounds within this class exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1-phenylnaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or coupling reactions. For example, modified Nencki methods (refluxing with glacial acetic acid and ZnCl₂ as a catalyst) can be adapted for aryl-substituted naphthalene derivatives. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients (80–120°C), and catalyst loading (e.g., 10–20 mol% ZnCl₂). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity .

Q. How can spectroscopic techniques (NMR, XRD) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals in the 6.8–8.5 ppm range. The chloro-substituted phenyl group typically shows deshielded protons near 7.4–7.6 ppm.

- XRD : Bond angles (e.g., C1–C11–C12: 119.20°) and dihedral angles (e.g., C3–O2–C2: −71.19°) from single-crystal analysis validate spatial conformation. Reference crystallographic data (e.g., CCDC entries) should align with observed lattice parameters .

Q. What are the key toxicological parameters to evaluate for this compound in preclinical studies?

- Methodological Answer : Follow ATSDR/NTP/EPA guidelines for systemic effects:

- Acute Toxicity : Oral/dermal LD₅₀ in rodents, focusing on hepatic/renal endpoints.

- Subchronic Exposure : 28–90-day assays to assess hematological or respiratory effects.

- Use inclusion criteria such as species (laboratory mammals), routes (oral/inhalation), and outcomes (body weight, organ histopathology) .

Q. How can researchers ensure accurate chemical identification and avoid mischaracterization?

- Methodological Answer : Cross-reference CAS Registry (e.g., 22082-98-0) with spectral libraries (NIST Chemistry WebBook) and chromatographic retention indices. Validate purity via HPLC-MS (mass accuracy < 2 ppm) and elemental analysis (C, H, Cl within 0.3% of theoretical values) .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity or reactivity data for this compound?

- Methodological Answer : Apply a tiered validation framework:

Meta-Analysis : Compare datasets across species (humans vs. rodents) and exposure durations using tools like RevMan.

In Silico Modeling : Use QSAR models (e.g., EPA’s TEST) to predict conflicting endpoints (e.g., hepatic vs. renal toxicity).

Experimental Replication : Conduct dose-response studies under standardized OECD guidelines to resolve ambiguities .

Q. What factorial design strategies are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Implement a 2³ factorial design with variables:

- Independent Variables : Substituent position (Cl, OH), solvent polarity, catalyst type.

- Dependent Variables : Yield, logP (lipophilicity), IC₅₀ (biological activity).

- Analysis : ANOVA to identify interaction effects (e.g., catalyst × solvent on yield). Use response surface methodology (RSM) for non-linear optimization .

Q. Which advanced analytical methods are suitable for quantifying environmental persistence or metabolite profiling?

- Methodological Answer :

- Environmental Samples : GC-ECD or LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-naphthalene) for detection limits < 1 ppb.

- Metabolites : High-resolution Orbitrap MS coupled with ion mobility spectrometry (IMS) to distinguish isobaric metabolites.

- Data Interpretation : Use software like Compound Discoverer for pathway mapping .

Q. How can AI-driven simulations enhance synthetic or toxicological studies of this compound?

- Methodological Answer :

- Synthesis Planning : Train neural networks on Reaxys/PubChem data to predict optimal reaction pathways (e.g., retro-synthetic trees).

- Toxicity Prediction : Deploy graph convolutional networks (GCNs) to model bioactivity against targets like cytochrome P450.

- Validation : Compare AI-predicted LD₅₀ values with in vivo data using Pearson correlation (target R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.